molecular formula C23H34ClN3O2 B3788337 1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide

1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide

Cat. No.: B3788337
M. Wt: 420.0 g/mol
InChI Key: AQUMWKWCQZHQDQ-UHFFFAOYSA-N
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Description

1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a chlorophenyl group, and an acetyl group. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperidine ring.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with N-methylpiperidine-4-carboxamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide
  • 1-acetyl-N-[[1-[2-(4-bromophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide
  • 1-acetyl-N-[[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide

Uniqueness

1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-acetyl-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34ClN3O2/c1-18(28)27-15-10-21(11-16-27)23(29)25(2)17-20-8-13-26(14-9-20)12-7-19-3-5-22(24)6-4-19/h3-6,20-21H,7-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUMWKWCQZHQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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